molecular formula C8H15ClO4 B14620836 Chloroethene;propane-1,2-diol;prop-2-enoic acid CAS No. 57495-45-1

Chloroethene;propane-1,2-diol;prop-2-enoic acid

Katalognummer: B14620836
CAS-Nummer: 57495-45-1
Molekulargewicht: 210.65 g/mol
InChI-Schlüssel: PDRKSFGZAKDAAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. This compound is known for its unique properties, which make it useful in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired polymer structure is achieved .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the quality and consistency of the polymer. The raw materials, including 2-propenoic acid monoester with 1,2-propanediol and chloroethene, are fed into the reactor, where they undergo polymerization under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.

    Biology: Utilized in the development of biocompatible materials for medical applications.

    Medicine: Employed in drug delivery systems due to its unique polymeric properties.

    Industry: Used in the production of coatings, adhesives, and sealants

Wirkmechanismus

The mechanism of action of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves its interaction with various molecular targets. The polymer can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions are facilitated by the functional groups present in the polymer, which can participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene apart from similar compounds is its unique combination of properties, including its ability to form strong, stable bonds and its versatility in various applications. This makes it a valuable compound in both scientific research and industrial applications .

Eigenschaften

CAS-Nummer

57495-45-1

Molekularformel

C8H15ClO4

Molekulargewicht

210.65 g/mol

IUPAC-Name

chloroethene;propane-1,2-diol;prop-2-enoic acid

InChI

InChI=1S/C3H8O2.C3H4O2.C2H3Cl/c1-3(5)2-4;1-2-3(4)5;1-2-3/h3-5H,2H2,1H3;2H,1H2,(H,4,5);2H,1H2

InChI-Schlüssel

PDRKSFGZAKDAAB-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)O.C=CC(=O)O.C=CCl

Verwandte CAS-Nummern

57495-45-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.